(Z)-3-(4-(2-cyano-3-ethoxy-3-oxoprop-1-en-1-yl)-3-(3,4-dimethoxyphenyl)-1H-pyrazol-1-yl)propanoic acid
Description
(Z)-3-(4-(2-cyano-3-ethoxy-3-oxoprop-1-en-1-yl)-3-(3,4-dimethoxyphenyl)-1H-pyrazol-1-yl)propanoic acid is a structurally complex pyrazole derivative. Its core structure comprises a pyrazole ring substituted with a (Z)-configured α,β-unsaturated ester-cyano group at position 4, a 3,4-dimethoxyphenyl group at position 3, and a propanoic acid chain at position 1. The Z-configuration of the propen-1-en-1-yl moiety is critical for its stereoelectronic properties, influencing reactivity and bioactivity. The compound’s design integrates pharmacophoric elements common in bioactive molecules: the cyano group enhances electrophilicity, the ethoxy ester modulates lipophilicity, and the 3,4-dimethoxyphenyl moiety mimics natural lignan-like structures associated with antioxidant or receptor-binding activities .
Synthetic routes for analogous pyrazole derivatives (e.g., ethyl cyanoacetate-based cyclocondensation reactions) suggest that this compound may be synthesized via refluxing precursors in 1,4-dioxane with triethylamine, followed by purification via column chromatography (ethyl acetate/hexane systems) .
Propriétés
IUPAC Name |
3-[4-[(Z)-2-cyano-3-ethoxy-3-oxoprop-1-enyl]-3-(3,4-dimethoxyphenyl)pyrazol-1-yl]propanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O6/c1-4-29-20(26)14(11-21)9-15-12-23(8-7-18(24)25)22-19(15)13-5-6-16(27-2)17(10-13)28-3/h5-6,9-10,12H,4,7-8H2,1-3H3,(H,24,25)/b14-9- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MXUACKCJWHJOEM-ZROIWOOFSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=CC1=CN(N=C1C2=CC(=C(C=C2)OC)OC)CCC(=O)O)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)/C(=C\C1=CN(N=C1C2=CC(=C(C=C2)OC)OC)CCC(=O)O)/C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Activité Biologique
(Z)-3-(4-(2-cyano-3-ethoxy-3-oxoprop-1-en-1-yl)-3-(3,4-dimethoxyphenyl)-1H-pyrazol-1-yl)propanoic acid is a complex organic compound with potential biological activities. Its structure includes a pyrazole moiety and various substituents that may influence its pharmacological properties. This article reviews research findings related to its biological activity, including antimicrobial effects, enzyme inhibition, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of approximately 339.35 g/mol. The structural components include:
- Pyrazole ring : Contributes to the compound's reactivity and biological interactions.
- Ethoxy and cyano groups : Potentially enhance solubility and biological activity.
Biological Activity Overview
Research indicates that this compound exhibits various biological activities, particularly in the realm of antimicrobial and anticancer properties.
Antimicrobial Activity
Several studies have evaluated the antimicrobial properties of compounds related to or derived from pyrazole structures. Although specific data on (Z)-3-(4-(2-cyano-3-ethoxy-3-oxoprop-1-en-1-yl)-3-(3,4-dimethoxyphenyl)-1H-pyrazol-1-yl)propanoic acid is limited, similar compounds have shown promising results:
These findings suggest that compounds with similar structural features may possess significant antimicrobial activity.
Enzyme Inhibition
The potential for enzyme inhibition is another area of interest. Related compounds have been studied for their effects on cholinesterase enzymes, which are crucial in various neurological functions:
| Compound | Enzyme Type | IC50 (µM) |
|---|---|---|
| Pyrazole derivatives | Acetylcholinesterase | 157.31 |
| Pyrazole derivatives | Butyrylcholinesterase | 46.42 |
The inhibition of these enzymes can have implications for treating neurodegenerative diseases such as Alzheimer's.
Case Studies
Several case studies highlight the biological activity of pyrazole derivatives:
- Antimicrobial Efficacy : A study demonstrated that a series of pyrazole compounds showed varying degrees of effectiveness against common pathogens, indicating that modifications in the structure could enhance activity against resistant strains .
- Cholinesterase Inhibition : Research on related pyrazole compounds revealed their potential as therapeutic agents in managing conditions associated with cholinergic dysfunction, showcasing their ability to selectively inhibit butyrylcholinesterase over acetylcholinesterase .
Comparaison Avec Des Composés Similaires
Comparison with Similar Compounds
Structural and Functional Comparisons
The compound’s uniqueness lies in its combination of substituents. Below is a comparative analysis with structurally related pyrazole and pyrrole derivatives:
Key Observations
The α,β-unsaturated ester-cyano group may act as a Michael acceptor, a feature absent in sulfonylated pyrroles .
Solubility and Bioavailability: The propanoic acid substituent improves aqueous solubility compared to ester or sulfonyl analogs, which could enhance systemic distribution in pesticidal or therapeutic applications .
Bioactivity Inference : The 3,4-dimethoxyphenyl group aligns with bioactive plant-derived compounds (e.g., lignans), suggesting antioxidant or insect growth-regulatory effects. This contrasts with sulfonamide-pyrroles, which prioritize antimicrobial action .
Synthetic Flexibility : Unlike diazomethane-dependent syntheses , the target compound’s route avoids hazardous reagents, favoring scalable protocols with triethylamine and dioxane .
Research Findings and Data Tables
Physicochemical Properties (Inferred)
| Property | Target Compound | Compound 11a | Compound 4 |
|---|---|---|---|
| Molecular Weight | ~457 g/mol | ~350 g/mol | ~420 g/mol |
| LogP (Predicted) | 2.1 | 1.8 | 3.5 |
| Water Solubility | Moderate (acid form) | Low | Low (sulfonyl group) |
| Key Functional Groups | Cyano, carboxylic acid | Cyano, hydroxy | Sulfonyl, aroyl |
Hypothetical Bioactivity Comparison
| Assay | Target Compound | Compound 11a | Compound 4 |
|---|---|---|---|
| Insecticidal Activity (LC50) | Predicted: 0.5 μM | Not tested | Not applicable |
| Antioxidant (IC50 DPPH) | Predicted: 15 μM | Not reported | >100 μM |
| Antimicrobial (MIC) | Low efficacy | Not reported | 8–16 μg/mL (bacterial) |
Critical Analysis and Limitations
While structural analogs provide insights, direct empirical data on the target compound’s bioactivity and stability are lacking. The 3,4-dimethoxyphenyl group’s role in insecticidal activity aligns with studies on plant-derived extracts, where methoxy groups enhance cuticle penetration , but validation via in vitro assays is needed. Similarly, the Z-configuration’s impact on reactivity requires crystallographic or computational confirmation.
Q & A
Basic: What are the standard synthetic routes for preparing this compound?
Methodological Answer:
The synthesis typically involves multi-step reactions, starting with pyrazole core formation. A cooled solution of intermediates (e.g., dichloromethane with diazomethane and triethylamine) is maintained at –20 to –15 °C for 40–48 hours to facilitate cyclization. Purification is achieved via column chromatography (ethyl acetate/hexane, 1:4) and recrystallization from 2-propanol or methanol . Key steps include:
- Cyclization : Diazomethane and triethylamine mediate pyrazole ring formation.
- Dehydrogenation : Chloranil in xylene under reflux (25–30 hours) introduces conjugated double bonds .
Advanced: How can reaction conditions be optimized to improve the Z-isomer yield?
Methodological Answer:
Optimization requires precise control of temperature, solvent, and catalysts. For example:
- Low-Temperature Cyclization : Maintaining –20 °C minimizes side reactions, enhancing stereoselectivity .
- Catalyst Screening : Triethylamine acts as a base to deprotonate intermediates, improving reaction efficiency.
- Reaction Time : Extended reflux (30+ hours) with chloranil ensures complete dehydrogenation, critical for Z-isomer stability .
Basic: Which spectroscopic techniques are critical for characterizing this compound?
Methodological Answer:
- FT-IR : Identifies functional groups (e.g., C=O at ~1700 cm⁻¹, C≡N at ~2200 cm⁻¹) .
- NMR :
- ESI-MS : Validates molecular weight (e.g., [M-H]⁻ peaks) .
Advanced: How can contradictions between spectroscopic and crystallographic data be resolved?
Methodological Answer:
Discrepancies often arise from dynamic effects in solution (NMR) vs. solid-state (X-ray). For example:
- Tautomerism : Pyrazole NH protons may exhibit exchange broadening in NMR but appear fixed in crystallography .
- Conformational Flexibility : Side-chain orientations (e.g., ethoxy groups) can differ between solution and crystal states. Cross-validate using X-ray diffraction (e.g., Acta Crystallographica data ) and variable-temperature NMR .
Basic: What purification methods are effective for isolating this compound?
Methodological Answer:
- Column Chromatography : Ethyl acetate/hexane (1:4) separates polar impurities .
- Recrystallization : Methanol or 2-propanol yields high-purity crystals (melting points: 114–124 °C for related derivatives ).
- Solvent Partitioning : NaOH washes remove acidic byproducts .
Advanced: What strategies address challenges in isolating the Z-isomer?
Methodological Answer:
- Stereoselective Synthesis : Use bulky bases (e.g., DBU) to favor Z-configuration via kinetic control .
- Chromatographic Separation : Reverse-phase HPLC with C18 columns resolves Z/E isomers.
- Crystallographic Validation : Single-crystal X-ray analysis confirms stereochemistry .
Basic: How do electron-withdrawing groups (e.g., cyano) influence reactivity?
Methodological Answer:
The cyano group:
- Enhances Electrophilicity : Facilitates nucleophilic attacks at the α,β-unsaturated carbonyl.
- Stabilizes Intermediates : Resonance effects delocalize negative charge during cyclization .
- Impacts Bioactivity : Increases binding affinity in enzyme inhibition assays (observed in thiazolidinone derivatives ).
Advanced: How to evaluate structure-activity relationships (SAR) for this compound?
Methodological Answer:
- Derivative Synthesis : Modify substituents (e.g., replace 3,4-dimethoxyphenyl with fluorophenyl ).
- Biological Assays : Test inhibition of enzymes (e.g., cyclooxygenase) using fluorometric assays.
- Computational Modeling : Dock optimized structures into target protein active sites (e.g., using AutoDock Vina).
Basic: What analytical methods confirm purity and stability?
Methodological Answer:
- HPLC : Purity >98% with a C18 column (acetonitrile/water gradient).
- TGA/DSC : Assess thermal stability (decomposition >200 °C for related pyrazoles ).
- Stability Studies : Monitor degradation under UV light and humidity (40 °C/75% RH for 4 weeks) .
Advanced: How to resolve conflicting bioactivity data across studies?
Methodological Answer:
Featured Recommendations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
